1-(2-Bromoethyl)-1H-imidazole hydrobromide
Overview
Description
1-(2-Bromoethyl)-1H-imidazole hydrobromide is a chemical compound with the molecular formula C5H8Br2N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Bromoethyl)-1H-imidazole hydrobromide . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-1H-imidazole hydrobromide typically involves the reaction of imidazole with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-(2-Bromoethyl)-1H-imidazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and reduction: The imidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reagent used.
Scientific Research Applications
1-(2-Bromoethyl)-1H-imidazole hydrobromide has several scientific research applications:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is investigated for its potential as an intermediate in the synthesis of drugs targeting various diseases.
Biological studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2-Bromoethyl)-1H-imidazole hydrobromide can be compared with other similar compounds, such as:
2-Bromoethylamine hydrobromide: This compound has a similar structure but contains an amine group instead of an imidazole ring. It is used in the synthesis of various nitrogen-containing compounds.
1-(2-Bromoethyl)-1H-benzimidazole hydrobromide: This compound contains a benzimidazole ring, which is a fused ring system with different chemical properties and applications.
Properties
IUPAC Name |
1-(2-bromoethyl)imidazole;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNYYFODRQQSJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679289 | |
Record name | 1-(2-Bromoethyl)-1H-imidazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94614-84-3, 94614-83-2 | |
Record name | 1H-Imidazole, 1-(2-bromoethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94614-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethyl)-1H-imidazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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